

Application Notes and Protocols for DMU-212 in Cell Culture

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Compound of Interest

Compound Name: DMU-212

Cat. No.: B174519

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This document provides a comprehensive guide for the preparation and use of **DMU-212**, a synthetic resveratrol analog, in cell culture applications. **DMU-212** (trans-3,4,5,4'-tetramethoxystilbene) is a potent antimitotic, anti-proliferative, and pro-apoptotic agent that has demonstrated significant activity against various cancer cell lines.^{[1][2][3][4]} Its enhanced bioavailability and lipophilicity compared to resveratrol make it a compound of high interest in cancer research.^{[5][6]}

DMU-212 Properties and Specifications

A summary of the key quantitative data for **DMU-212** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₀ O ₄	[3]
Molecular Weight	300.35 g/mol	[3]
CAS Number	134029-62-2	[1][3]
Appearance	Solid Powder	[3]
Solubility	Insoluble in Water and Ethanol	[7]
≥20 mg/mL (66.59 mM) in DMSO	[3]	
≥30 mg/mL (99.88 mM) in DMSO	[7]	
Purity	≥98%	[3]
Stock Solution Storage	-20°C for up to 1 month	[1][3]
	-80°C for up to 6 months	[1]

Application Notes

Solubility and Solvent Selection

DMU-212 is a lipophilic compound with poor solubility in aqueous solutions such as cell culture media.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3][7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept below 0.1% to 0.5%, although this can be cell-line dependent.[8]

Stability and Storage

DMU-212 stock solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1] The compound should be stored in a dry, dark place.[3]

Mechanism of Action

DMU-212 exerts its anti-cancer effects through multiple mechanisms. It is known to induce mitotic arrest and apoptosis.[1][3] Key signaling pathways modulated by **DMU-212** include the activation of the MAPK/ERK pathway and the inhibition of the PI3K/Akt pathway.[1][9] In non-small cell lung cancer (NSCLC) cells with EGFR mutations, **DMU-212** has been shown to inhibit cell growth by activating AMPK and down-regulating the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK.[9] It can also suppress the activation of transcription factors like NF-κB and STAT3.[10][11]

Protocol: Preparation of a 10 mM DMU-212 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **DMU-212** in DMSO.

Materials

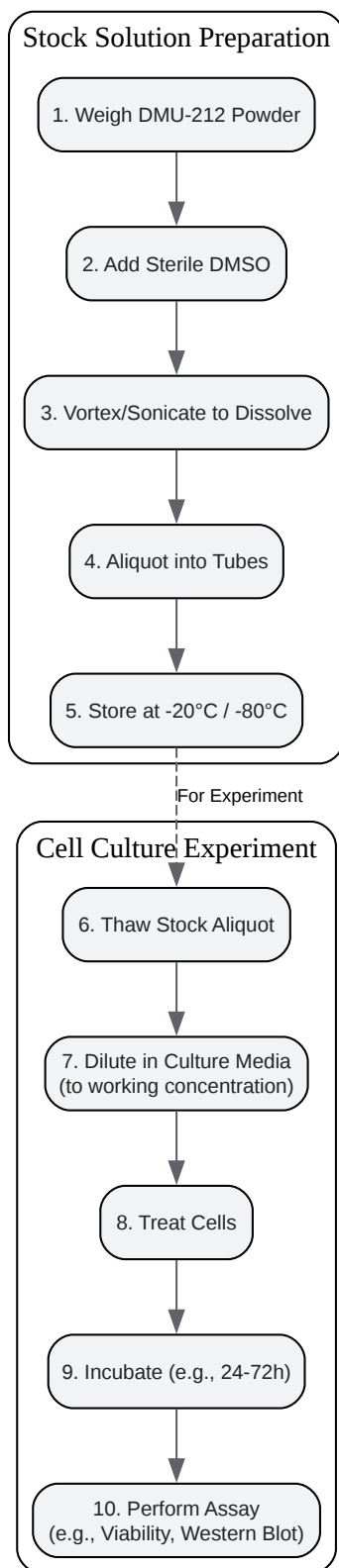
- **DMU-212** powder (MW: 300.35 g/mol)
- Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Safety Precautions

- Work in a chemical fume hood or a biological safety cabinet.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Consult the Safety Data Sheet (SDS) for **DMU-212** and DMSO before handling.

Step-by-Step Procedure

- Calculate the required mass of **DMU-212**:
 - To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 300.35 \text{ g/mol} \times 1000 \text{ mg/g} = 3.0035 \text{ mg}$
- Weighing:
 - Carefully weigh out approximately 3.0 mg of **DMU-212** powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
- Dissolving:
 - Calculate the precise volume of DMSO needed based on the actual weight of **DMU-212**.
 - $\text{Volume (mL)} = [\text{Mass (mg)} / 300.35 \text{ (g/mol)}] / 10 \text{ (mmol/L)}$
 - Using a sterile pipette, add the calculated volume of DMSO to the tube containing the **DMU-212** powder.
- Solubilization:
 - Vortex the solution thoroughly until all the **DMU-212** powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to aid dissolution.^[3]
- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.
 - Label the aliquots clearly with the compound name, concentration, and date of preparation.
 - Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).^[1]



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Caption: Experimental workflow for preparing and using **DMU-212**.

Example Experimental Protocol: Cell Viability (SRB) Assay

This protocol outlines a Sulforhodamine B (SRB) assay to determine the effect of **DMU-212** on cell viability, adapted from a published study.^[9]

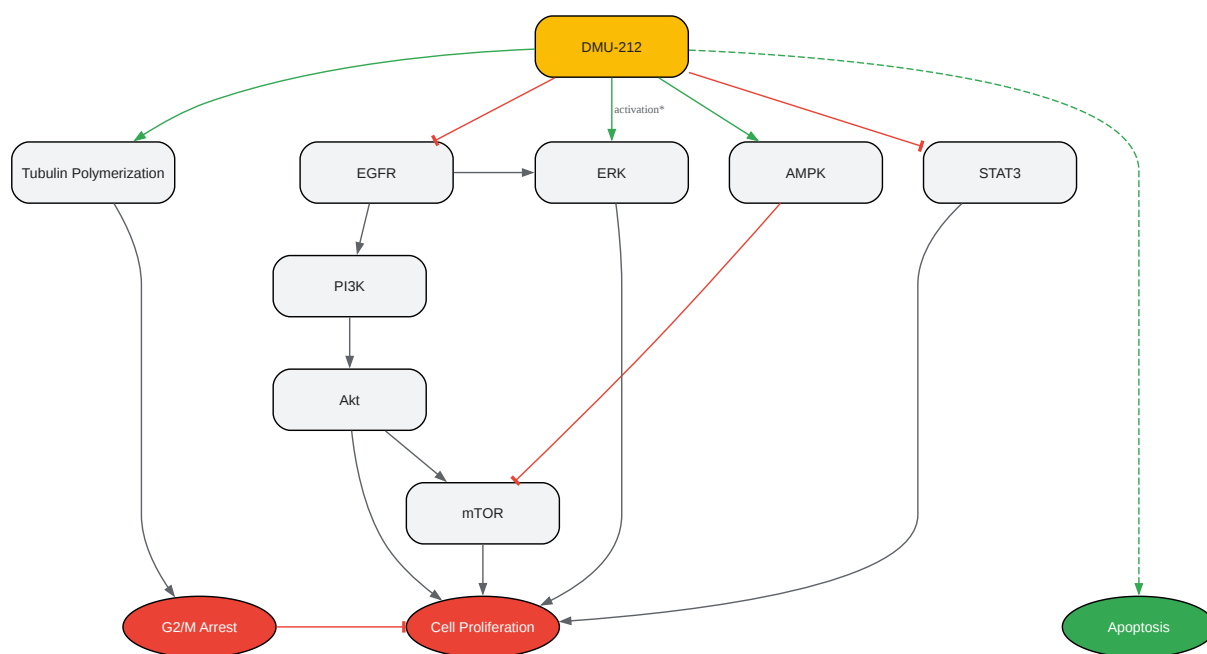
Method

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
- Drug Treatment:
 - Thaw an aliquot of the 10 mM **DMU-212** stock solution.
 - Prepare serial dilutions of **DMU-212** in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 0.75, 1.5, 3, 6 μ M).^[9] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest **DMU-212** concentration).
 - Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **DMU-212**.
- Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).^[9]
- Cell Fixation:
 - Gently add 50 μ L of cold 50% Trichloroacetic acid (TCA) directly to each well.
 - Incubate at 4°C for 1 hour.
- Washing:
 - Wash the plates four times with tap water and allow them to air-dry completely.
- Staining:
 - Add 100 μ L of 0.4% SRB solution (in 1% acetic acid) to each well.

- Incubate at room temperature for 1 hour.
- Post-Stain Wash:
 - Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
 - Allow the plates to air-dry.
- Measurement:
 - Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
 - Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

DMU-212 Signaling Pathways

DMU-212 influences several critical signaling pathways involved in cell proliferation, survival, and cell cycle regulation.



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Caption: Key signaling pathways modulated by **DMU-212**.

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